2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile
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Overview
Description
2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a dihydrobenzofuran moiety with a nitrile group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and nitrile formation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its biological effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
N-(Pyridin-2-yl)amides: These compounds are known for their medicinal applications and are synthesized from similar starting materials.
Uniqueness: 2-(Pyridin-3-YL)-2,3-dihydrobenzofuran-5-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyridine ring with a dihydrobenzofuran moiety and a nitrile group makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
851777-36-1 |
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Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-pyridin-3-yl-2,3-dihydro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C14H10N2O/c15-8-10-3-4-13-12(6-10)7-14(17-13)11-2-1-5-16-9-11/h1-6,9,14H,7H2 |
InChI Key |
JYCXYHOBYUAJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C#N)C3=CN=CC=C3 |
Origin of Product |
United States |
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